molecular formula C16H31NSSn B1591719 5-Methyl-2-(tributylstannyl)thiazole CAS No. 848613-91-2

5-Methyl-2-(tributylstannyl)thiazole

Cat. No.: B1591719
CAS No.: 848613-91-2
M. Wt: 388.2 g/mol
InChI Key: LALGELPHLJBAEK-UHFFFAOYSA-N
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Description

5-Methyl-2-(tributylstannyl)thiazole is a useful research compound. Its molecular formula is C16H31NSSn and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Methyl-2-(tributylstannyl)thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C16H31NSSnC_{16}H_{31}NSSn. Its structure incorporates a thiazole ring, which is known for conferring various pharmacological properties. The tributylstannyl group enhances lipophilicity and may influence biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. A study on 2-aminothiazoles demonstrated that modifications at the C-2 position could lead to enhanced antibacterial activity, with sub-micromolar minimum inhibitory concentrations (MICs) achieved against M. tuberculosis .

CompoundMIC (µM)Target Pathogen
This compoundTBDTBD
2-Aminothiazole Analog0.70M. tuberculosis

Anti-inflammatory Activity

Recent investigations into thiazole derivatives have highlighted their anti-inflammatory potential. A study on similar compounds revealed that they could selectively inhibit cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. The docking studies indicated strong interactions with COX-1, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

  • In vitro Studies : A series of thiazole derivatives were tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated varying degrees of efficacy compared to standard anti-inflammatory drugs like indomethacin .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications at specific positions on the thiazole ring can significantly affect biological activity. For instance, substituents at the C-4 position were found to enhance antibacterial properties while maintaining selectivity over mammalian cells .
  • Mechanistic Insights : The mechanism of action for thiazole derivatives often involves interaction with key enzymes or receptors involved in inflammation and cell proliferation pathways. For example, compounds targeting COX enzymes demonstrated selective inhibition profiles that could be harnessed for therapeutic applications .

Properties

IUPAC Name

tributyl-(5-methyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALGELPHLJBAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586039
Record name 5-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848613-91-2
Record name 5-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(tributylstannyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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